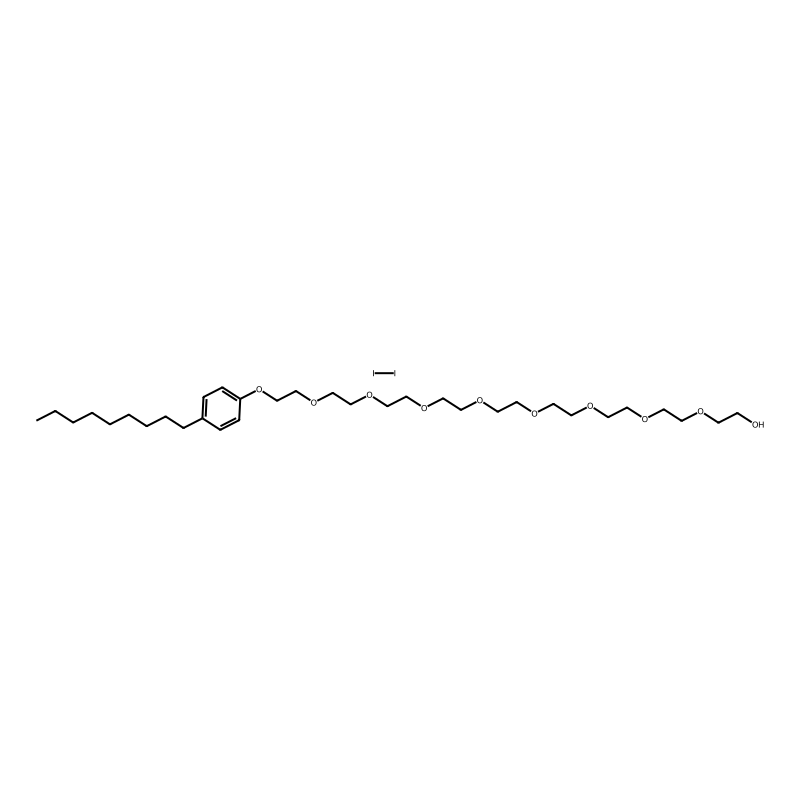

Nonoxynol-9 iodine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nonoxynol-9 iodine is a derivative of Nonoxynol-9, which is an ethoxylated alkylphenol commonly used as a surfactant and spermicide. The compound features a hydrophilic polyethylene oxide chain and a lipophilic alkyl chain, which contribute to its surfactant properties. Nonoxynol-9 iodine incorporates iodine into its structure, enhancing its spermicidal efficacy. This modification increases the compound's hydrophobic character, allowing it to penetrate sperm membranes more effectively, thus improving its contraceptive effectiveness compared to non-iodinated forms .

The synthesis of Nonoxynol-9 iodine involves iodination reactions where iodine is introduced into the Nonoxynol-9 molecule. This can be achieved through various chemical methods, including electrophilic aromatic substitution, where iodine adds to the aromatic ring of Nonoxynol-9. The iodination can result in mono-iodinated or di-iodinated derivatives, affecting the compound's biological activity and effectiveness as a spermicide .

Nonoxynol-9 iodine exhibits significant spermicidal activity, which has been demonstrated in various studies. The compound's efficacy is attributed to its ability to disrupt sperm cell membranes, leading to cell lysis and death. Comparative studies have shown that formulations containing Nonoxynol-9 iodine are more effective at killing sperm than non-iodinated versions. The minimal lethal dose for spermicidal activity has been reported to be lower for iodinated formulations, indicating enhanced potency .

The synthesis of Nonoxynol-9 iodine typically follows these steps:

- Starting Material: Nonoxynol-9 oligomers serve as the starting material.

- Iodination Process: The iodination reaction is performed using reagents like iodine or iodinating agents (e.g., thionyl chloride) under controlled conditions (temperature and solvent).

- Purification: After the reaction, the product is purified using techniques such as chromatography to isolate the desired iodinated derivative .

Nonoxynol-9 iodine is primarily used in contraceptive formulations as a spermicide. Its applications include:

- Vaginal Contraceptives: Used in gels, foams, and films for preventing pregnancy.

- Topical Antiseptics: Explored for potential use in preventing sexually transmitted infections due to its antimicrobial properties.

- Cosmetic Products: As a surfactant and emulsifier in various personal care products .

Studies have shown that Nonoxynol-9 iodine interacts with human spermatozoa more effectively than its non-iodinated counterpart. Research indicates that formulations containing Nonoxynol-9 iodine can significantly reduce sperm viability within seconds of exposure. The incorporation of iodine not only enhances spermicidal activity but may also affect the formulation's stability and solubility when co-formulated with other compounds like polyvinylpyrrolidone .

Several compounds are structurally or functionally similar to Nonoxynol-9 iodine. These include:

| Compound Name | Description | Unique Features |

|---|---|---|

| Nonoxynol-10 | A longer-chain version of Nonoxynol with similar surfactant properties. | Generally less effective as a spermicide compared to Nonoxynol-9 iodine. |

| Sodium Lauryl Sulfate | A common surfactant used in personal care products. | Primarily used for cleansing rather than spermicidal purposes. |

| Octoxynol | An ethoxylated phenolic compound similar in structure but with different applications. | Used mainly as a surfactant and emulsifier; not specifically for contraception. |

| Iodopropynyl Butylcarbamate | A biocide with antifungal properties. | Not primarily a spermicide; used in cosmetic preservation. |

Nonoxynol-9 iodine stands out due to its specific application in contraception and enhanced biological efficacy through iodination, making it unique among similar compounds .

Iodination Techniques (Electrophilic Aromatic Substitution)

The iodination of nonoxynol-9 follows the fundamental principles of electrophilic aromatic substitution, where the phenolic aromatic ring serves as the electron-rich substrate for iodine incorporation [1] [2]. Unlike other halogens, iodine itself is unreactive toward aromatic rings and requires activation through oxidizing agents to generate the electrophilic iodine species [3].

The primary method for aromatic iodination involves the use of molecular iodine in combination with oxidizing agents such as hydrogen peroxide, nitric acid, or copper salts [1] [3]. These oxidizing agents convert iodine to iodine cation (I⁺), which behaves as a powerful electrophile and follows the standard electrophilic aromatic substitution mechanism [2] [3]. The reaction proceeds through a three-step mechanism: activation of the electrophile, attack of the activated electrophile by the aromatic ring, and deprotonation to regenerate the aromatic system [2].

For phenolic compounds like nonoxynol-9, alternative mild conditions can be employed using hypoiodous acid generated in situ from elemental iodine in basic aqueous solutions [6]. This approach involves dissolving the phenolic substrate in dilute sodium hydroxide, sodium bicarbonate, or ammonia water, followed by treatment with elemental iodine [6]. The reaction follows the equilibrium: I₂ + H₂O ⇌ HOI + H⁺ + I⁻, where hypoiodous acid acts as the iodinating agent [6].

Silver salt-based iodination systems have demonstrated particular effectiveness for complex aromatic substrates [7]. The combination of silver sulfate with iodine (Ag₂SO₄/I₂) or silver salts with non-coordinating anions such as AgSbF₆/I₂, AgBF₄/I₂, and AgPF₆/I₂ provides enhanced regioselectivity and yields for iodinated products [7]. These reagent systems are particularly useful for substrates that contain multiple functional groups or require specific substitution patterns [7].

Table 1: Common Iodination Reagent Systems for Aromatic Compounds

| Reagent System | Oxidizing Agent | Reaction Conditions | Typical Yield Range | Reference |

|---|---|---|---|---|

| I₂/HNO₃/H₂SO₄ | Nitric acid | Acidic medium, elevated temperature | 60-85% | [4] |

| I₂/H₂O₂ | Hydrogen peroxide | Aqueous medium, room temperature | 50-75% | [3] |

| I₂/CuCl₂ | Copper chloride | Organic solvent, moderate heating | 55-80% | [1] |

| Ag₂SO₄/I₂ | Silver sulfate | Dichloromethane, room temperature | 70-90% | [7] |

| NaIO₄/AcOH/Ac₂O | Sodium periodate | Anhydrous acetic acid system | 65-88% | [5] |

Mono- vs. Di-Iodinated Derivatives

The regioselectivity of nonoxynol-9 iodination is governed by the electron-donating nature of the polyethoxy chain and the hydroxyl group, which activate the aromatic ring toward electrophilic substitution [11] [13]. The phenolic hydroxyl group acts as an ortho-para director, preferentially directing iodine substitution to the ortho and para positions relative to the hydroxyl group [11] [13].

Mono-iodination typically occurs first at the para position due to reduced steric hindrance compared to the ortho positions [6] [10]. The probability of para-iodination is generally higher than ortho-iodination, with studies on similar phenolic systems showing para products forming preferentially [10]. However, the specific substitution pattern depends on reaction conditions, temperature, and the nature of the iodinating agent [14].

Di-iodination can proceed through two pathways: formation of 2,4-diiodo derivatives or 2,6-diiodo derivatives [10]. Research on phenolic iodination has demonstrated that 2,4-diiodophenol formation is often favored over 2,6-diiodophenol when starting from 4-iodophenol intermediates [10]. The relative rates of competitive iodination reactions show that mono-iodinated phenols undergo further iodination at rates approximately three times faster than the initial iodination of the parent phenol [10].

The formation of multiple iodinated products creates complex reaction mixtures that require careful optimization of reaction conditions to achieve desired selectivity [12] [14]. Factors influencing mono- versus di-iodination include:

- Reagent stoichiometry: Limiting iodine equivalents favors mono-iodination

- Reaction temperature: Lower temperatures promote selectivity

- Solvent system: Polar protic solvents may influence regioselectivity

- Reaction time: Extended reaction times increase di-iodination probability

Table 2: Regioselectivity Patterns in Phenolic Iodination

| Starting Material | Major Mono-Product | Di-Iodination Pattern | Selectivity Ratio | Reference |

|---|---|---|---|---|

| Phenol | 4-Iodophenol | 2,4-Diiodophenol preferred | 3:1 (para:ortho) | [10] |

| 2-Iodophenol | 2,4-Diiodophenol | Limited tri-iodination | 2:1 (4-position) | [10] |

| 4-Iodophenol | 2,4-Diiodophenol | 2,4,6-Triiodophenol | 1:1 (ortho positions) | [10] |

Coprecipitation with Polyvinylpyrrolidone (PVP)

Coprecipitation with polyvinylpyrrolidone represents a crucial technique for isolating and stabilizing iodinated nonoxynol-9 derivatives [22] [24]. This method exploits the ability of polyvinylpyrrolidone to form complexes with iodinated compounds through hydrogen bonding and van der Waals interactions [22] [27].

The coprecipitation process involves dissolving both the iodinated nonoxynol-9 derivative and polyvinylpyrrolidone in a mutual solvent, typically an organic solvent such as ethanol or acetone [24] [25]. The homogeneous solution is then treated with an antisolvent, commonly water, which causes simultaneous precipitation of both components [24]. The resulting solid dispersion contains the iodinated compound intimately mixed with the polymer matrix [22].

Process parameters significantly influence the coprecipitation outcome [25] [27]. Critical factors include the polymer-to-drug ratio, stirring intensity, temperature, and addition rate of the antisolvent [25]. Studies have shown that higher polyvinylpyrrolidone concentrations generally improve precipitation efficiency but may affect dissolution characteristics [22] [23]. The optimal polyvinylpyrrolidone-to-compound ratio typically ranges from 1:1 to 4:1 by weight, depending on the specific application requirements [22].

The coprecipitation technique offers several advantages for iodinated compound processing [24] [27]:

- Enhanced stability of the iodinated derivative

- Improved handling characteristics of the solid product

- Potential for controlled release applications

- Protection from environmental degradation

- Facilitated purification through selective precipitation

Table 3: Coprecipitation Parameters for Iodinated Compounds with PVP

| Parameter | Optimal Range | Effect on Product | Reference |

|---|---|---|---|

| PVP:Compound Ratio | 1:1 to 4:1 (w/w) | Affects stability and dissolution | [22] |

| Stirring Rate | 200-500 rpm | Influences particle size distribution | [25] |

| Antisolvent Addition Rate | 1-5 mL/min | Controls precipitation kinetics | [24] |

| Temperature | 20-40°C | Affects crystallization behavior | [27] |

| Initial Concentration | 1-10 mg/mL | Determines precipitation efficiency | [24] |

Radiolabeling Methods (¹²⁵I, ¹³¹I)

Radiolabeling of nonoxynol-9 derivatives with radioactive iodine isotopes follows established protocols developed for aromatic iodination using iodine-125 and iodine-131 [28] [31] [34]. These radioisotopes are incorporated through electrophilic aromatic substitution mechanisms similar to those used for stable iodine incorporation [31] [34].

Iodine-125 Radiolabeling

Iodine-125, with a half-life of 59.4 days, is the preferred isotope for long-term studies and applications requiring stable radiolabeling [30] [35]. The radiolabeling process typically employs sodium iodide-125 as the radioactive source in combination with oxidizing agents such as chloramine-T, iodobeads, or lactoperoxidase [34] [35].

The standard procedure involves dissolving the nonoxynol-9 substrate in an appropriate buffer system, typically phosphate buffer at physiological pH [31] [34]. Carrier-free [¹²⁵I]sodium iodide is then added, followed by the oxidizing agent [34]. Chloramine-T is commonly used due to its effectiveness and controlled oxidation properties [34] [35]. The reaction is typically conducted at room temperature for 10-30 minutes and terminated by addition of sodium metabisulfite [31] [34].

Radiochemical yields for aromatic iodination using iodine-125 typically range from 60-85%, depending on the substrate structure and reaction conditions [31] [34]. The specific activity achieved can reach 45 GBq/μmol with chemical purity exceeding 99% after purification [31].

Iodine-131 Radiolabeling

Iodine-131, with its 8-day half-life and higher energy emissions, is suitable for shorter-term applications and therapeutic purposes [32] [33]. The radiolabeling methodology follows similar principles to iodine-125 but may require adjusted reaction conditions due to the different decay characteristics [32] [34].

The radiolabeling reaction using iodine-131 typically employs similar oxidizing agents but may require modified purification procedures due to the higher radiation levels [34]. Special attention must be paid to radiation safety protocols and waste management procedures when working with iodine-131 [33].

Table 4: Radioiodine Labeling Parameters

| Isotope | Half-life | Oxidizing Agent | Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|---|

| ¹²⁵I | 59.4 days | Chloramine-T | 10-30 min | 60-85% | [31] [34] |

| ¹²⁵I | 59.4 days | Iodobeads | 15-45 min | 65-80% | [34] [35] |

| ¹²⁵I | 59.4 days | Lactoperoxidase | 30-60 min | 55-75% | [34] |

| ¹³¹I | 8.0 days | Chloramine-T | 5-20 min | 70-90% | [34] |

Purification and Characterization Protocols

The purification of iodinated nonoxynol-9 derivatives requires sophisticated separation techniques due to the formation of multiple iodinated species and the need to remove unreacted starting materials and by-products [16] [18] [19]. High-performance liquid chromatography represents the primary method for achieving high-purity iodinated products [19] [31].

Chromatographic Purification

Reversed-phase high-performance liquid chromatography using C18 columns provides excellent separation of iodinated derivatives based on their hydrophobic properties [19] [31]. The separation is typically performed using gradient elution with water-acetonitrile or water-methanol mobile phases [19]. The presence of iodine atoms significantly increases the retention time of iodinated species compared to the parent compound [19].

For radioiodinated derivatives, preparative high-performance liquid chromatography must incorporate radiation detection systems alongside ultraviolet detection [31]. The purification process typically achieves radiochemical purities exceeding 99% with specific activities suitable for research applications [31].

Solid-Liquid Separation Methods

Traditional purification approaches include crystallization and precipitation techniques [16] [17]. The recovery and purification of iodinated compounds can be achieved through controlled crystallization from appropriate solvent systems [17]. Hydrolysis of organic impurities followed by oxidative precipitation has been successfully employed for iodine compound purification [17].

Characterization Techniques

Mass spectrometry provides definitive identification of iodinated species through accurate mass determination and fragmentation pattern analysis [19] [21]. High-resolution mass spectrometry coupled with liquid chromatography enables the identification of multiple iodinated derivatives in complex reaction mixtures [19]. The characteristic isotope patterns of iodine facilitate compound identification and purity assessment [19] [21].

Nuclear magnetic resonance spectroscopy offers detailed structural information for iodinated derivatives [20]. The introduction of iodine atoms causes characteristic chemical shift changes in both carbon-13 and proton nuclear magnetic resonance spectra [20]. For phenolic systems, iodination at the 5-position causes significant downfield shifts of the adjacent carbon-6 position, providing diagnostic information for substitution pattern determination [20].

Table 5: Analytical Methods for Iodinated Compound Characterization

| Method | Application | Key Parameters | Purity Assessment | Reference |

|---|---|---|---|---|

| RP-HPLC | Separation and quantification | C18 column, gradient elution | >99% achievable | [19] [31] |

| LC-HRMS | Structure identification | Accurate mass, fragmentation | Isotope pattern confirmation | [19] [21] |

| ¹H NMR | Structural elucidation | Chemical shift analysis | Integration ratios | [20] |

| ¹³C NMR | Substitution pattern | Carbon chemical shifts | Peak multiplicity | [20] |

| Radio-HPLC | Radiochemical purity | Radiation detection | Activity distribution | [31] [34] |